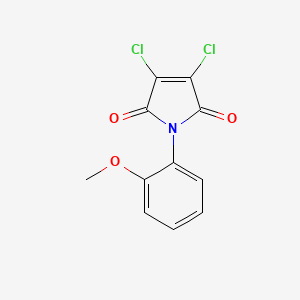

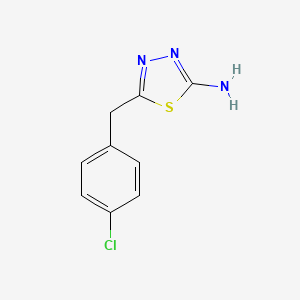

3,4-dichloro-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound. Computational methods might also be used to predict the structure and properties of the compound.Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, stability, etc. It might also include computational studies to predict these properties.Applications De Recherche Scientifique

Optoelectronic Materials Development

Polymers incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione unit, such as those discussed by Zhang and Tieke (2008), have shown significant promise in optoelectronics due to their strong fluorescence and high quantum yields. These polymers are synthesized through palladium-catalyzed Suzuki coupling and demonstrate strong fluorescence with quantum yields up to 81%, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices (Zhang & Tieke, 2008).

Photoluminescent Materials

Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, showcasing their orange coloration and strong photoluminescence. These materials' good solubility and photostability make them candidates for electronic applications, including as the active layer in OLEDs (Beyerlein & Tieke, 2000).

Electron Transport Layers in Solar Cells

Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on the DPP backbone for use as an electron transport layer in inverted polymer solar cells. This development enhances power conversion efficiency by facilitating electron extraction and reducing exciton recombination, highlighting the compound's utility in improving solar cell performance (Hu et al., 2015).

Organic Optoelectronic Materials and Biological Systems

Zhang et al. (2014) explored the mild synthesis and photophysical properties of symmetrically substituted diketopyrrolopyrrole derivatives. These derivatives exhibit potential applications in the synthesis of novel organic optoelectronic materials and in biological systems due to their increased water solubility, demonstrating their versatility in both technological and biological applications (Zhang et al., 2014).

Antiproliferative Agents

Rdwan (2020) synthesized chalcone imide derivatives from 3,4-dichloro-1H-pyrrole-2,5-dione, showing significant antiproliferative effects on human liver and breast cancer cells. This research underscores the potential of structurally related compounds in developing new anticancer therapies (Rdwan, 2020).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.

Orientations Futures

This involves discussing potential future research directions. It might include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.

Propriétés

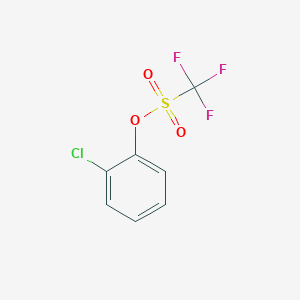

IUPAC Name |

3,4-dichloro-1-(2-methoxyphenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO3/c1-17-7-5-3-2-4-6(7)14-10(15)8(12)9(13)11(14)16/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCLVZUUOCDZAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352368 |

Source

|

| Record name | ST50324806 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

29236-13-3 |

Source

|

| Record name | ST50324806 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1348858.png)

![5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348864.png)

![5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348867.png)